Product packaging for Decahydropyrido[1,2-a][1,4]diazepine(Cat. No.:CAS No. 71515-82-7)

Decahydropyrido[1,2-a][1,4]diazepine

Cat. No.: B1610949
CAS No.: 71515-82-7
M. Wt: 154.25 g/mol
InChI Key: BCCYMYGTHPEHED-UHFFFAOYSA-N
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Description

Decahydropyrido[1,2-a][1,4]diazepine (CAS 71515-82-7) is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This diazepine-derivative scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of compounds with potential biological activity. The core structure is related to benzodiazepines, a class of compounds known for their interaction with the GABA-A receptor in the central nervous system, acting as positive allosteric modulators to produce anxiolytic, sedative, and other pharmacological effects . Researchers value this and related polycyclic diazepine structures as versatile intermediates or core templates for designing new active molecules . The compound has a boiling point of approximately 220°C at 760 mmHg and a flash point of about 85°C . Its density is reported to be 0.996 g/cm³ . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and use proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B1610949 Decahydropyrido[1,2-a][1,4]diazepine CAS No. 71515-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,7,8,9,10,10a-decahydropyrido[1,2-a][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYMYGTHPEHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546219
Record name Decahydropyrido[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71515-82-7
Record name Decahydropyrido[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization of the Decahydropyrido 1,2 a 1 2 Diazepine Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido-Diazepine System

The reactivity of the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine (B8756704) system towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic rings. The pyridine (B92270) ring, in its reduced form, behaves differently from its aromatic counterpart.

Electrophilic Substitution: In the fully saturated decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine, the pyridine ring lacks aromatic character, and therefore, classical electrophilic aromatic substitution reactions are not feasible. However, the nitrogen atoms of the diazepine ring and the pyridine ring are nucleophilic and can react with electrophiles. Theoretical studies on related 2,3-dihydro-1,4-diazepines suggest that the position 6 is highly reactive towards electrophilic substitution. rsc.org

Nucleophilic Substitution: The saturated nature of the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine core generally renders it unreactive towards nucleophilic substitution unless activating groups are present. However, in related azetidine-fused 1,4-benzodiazepine (B1214927) systems, nucleophilic ring-opening of a strained four-membered ring has been demonstrated. nih.gov For instance, the opening of the azetidinium ring with various nucleophiles like sodium azide (B81097) and sodium thiophenolate proceeds readily. nih.gov While not a direct substitution on the diazepine ring itself, this highlights how appended structures can be manipulated to introduce functionality via nucleophilic attack.

Oxidative and Reductive Transformations of Decahydropyrido[1,2-a]nih.govchemrxiv.orgdiazepine Derivatives

Oxidative and reductive reactions provide key strategies for modifying the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine scaffold, allowing for the introduction of new functional groups or alteration of the oxidation state of the heterocyclic rings.

Oxidative Transformations: The nitrogen atoms within the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine framework can be susceptible to oxidation. For instance, in the synthesis of chlordiazepoxide, a related 1,4-benzodiazepine, an N-oxide is formed which can be subsequently reduced. researchgate.net While direct oxidation studies on the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine core are not extensively reported, it is conceivable that similar N-oxidation could occur. Furthermore, the synthesis of some 1,4-benzodiazepines involves ruthenium-catalyzed oxidation of an alcohol functionality, followed by reductive cyclocondensation. researchgate.net

Reductive Transformations: The reduction of functional groups within derivatives of the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine skeleton is a common transformation. For instance, if the scaffold contains a lactam (amide) function within the diazepine ring, this can be reduced to the corresponding amine. The reduction of a lactam in a related pyrazolo-diazepine has been accomplished using borane. chemrxiv.org In another example, the reduction of an N-oxide function in a benzodiazepine (B76468) derivative is achieved with phosphorus trichloride. researchgate.net

Diversification Strategies via Derivatization at Nitrogen and Carbon Centers

The presence of multiple nitrogen and carbon atoms in the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine core provides ample opportunities for diversification through derivatization.

Derivatization at Nitrogen Centers: The secondary amine functionalities within the diazepine ring are prime sites for derivatization. N-alkylation and N-acylation are common strategies to introduce a variety of substituents. For example, N-alkylation of 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives has been achieved using various alkyl halides. nih.gov Similarly, N-acylation of 1,5-benzodiazepines has been reported. nih.gov N-arylation of 1,4-benzodiazepine-2-ones has also been accomplished using diaryliodonium salts under mild conditions. nih.gov

Reagent/CatalystReaction TypeProduct TypeReference
4-chlorobenzyl bromideN-alkylation11-(4-chlorobenzyl) derivative nih.gov
4-chloroacetic acid fluoroanilideN-alkylationN-substituted amide derivative nih.gov
4-tert-butylphenacyl bromideN-alkylationN-phenacyl derivative nih.gov
Diaryliodonium saltsN-arylationN-aryl derivative nih.gov
Acyl chloridesN-acylationN-acyl derivative nih.gov

Derivatization at Carbon Centers: Functionalization at the carbon centers of the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine skeleton can be more challenging due to the saturated nature of the ring system. However, in related systems, functionalization has been achieved. For instance, in 1,5-benzodiazepine-2,4-dione derivatives, the methylene (B1212753) group at the 3-position is a site for various reactions. researchgate.netimist.ma Furthermore, C-H functionalization has been explored in related benzoxazepine systems. nih.gov Palladium-catalyzed C-H arylation has also been used in the synthesis of benzodiazepine derivatives. mdpi.com

Investigations into Ring Expansion and Contraction Reactions Involving the Decahydropyrido[1,2-a]nih.govchemrxiv.orgdiazepine Framework

Ring expansion and contraction reactions offer pathways to novel heterocyclic systems starting from the decahydropyrido[1,2-a] nih.govchemrxiv.orgdiazepine scaffold or its precursors.

Ring Expansion: Ring expansion reactions can be employed to construct the seven-membered diazepine ring. For example, the synthesis of 1,4-benzodiazepine-2,5-diones has been achieved through a base-promoted ring expansion of 3-aminoquinoline-2,4-diones. researchgate.net The synthesis of chlordiazepoxide famously involves a ring expansion of a quinazoline-N-oxide upon treatment with a primary amine. researchgate.net Photochemical methods have also been utilized, where photolysis of certain azidopyridines leads to ring expansion to form 1,3-diazepines. rsc.org

Starting MaterialReaction ConditionProductReference
3-Aminoquinoline-2,4-dionesBase (TMG, NaOEt, or Triton B)1,4-Benzodiazepine-2,5-diones researchgate.net
Quinazoline-N-oxidePrimary amine (e.g., methylamine)1,4-Benzodiazepine-N-oxide researchgate.net
Tetrazolo[1,5-a]pyridines/2-azidopyridinesPhotolysis1,3-Diazepines rsc.org

Ring Contraction: Ring contraction of diazepine systems can lead to the formation of smaller, often five- or six-membered, heterocyclic rings. An example is the ring contraction of 2,5-dihydrobenzo[f] nih.govresearchgate.netnih.govthiadiazepine 1,1-dioxides to 4H-benzo[b] nih.govchemrxiv.orgthiazine 1,1-dioxides under mild conditions. nih.govresearchgate.net Another instance involves the deprotonation of N1-methyl-N4-Boc-benzo[e] nih.govchemrxiv.orgdiazepine-2,5-diones, which undergo ring contraction to the corresponding quinolone-2,4-diones. researchgate.net

Starting MaterialReaction ConditionProductReference
2,5-Dihydrobenzo[f] nih.govresearchgate.netnih.govthiadiazepine 1,1-dioxidesMild conditions4H-Benzo[b] nih.govchemrxiv.orgthiazine 1,1-dioxides nih.govresearchgate.net
N1-Methyl-N4-Boc-benzo[e] nih.govchemrxiv.orgdiazepine-2,5-dionesDeprotonationQuinolone-2,4-diones researchgate.net

Structural Modifications and Rational Design of Decahydropyrido 1,2 a 1 2 Diazepine Analogues

Systematic Variation of Peripheral Moieties and Linkers for Pharmacological Exploration

Systematic modification of the decahydropyrido[1,2-a]diazepine core, particularly at its peripheral positions, is a key strategy for exploring its pharmacological potential. Research has often focused on introducing a variety of substituents to probe the chemical space around the scaffold and identify key interactions with target proteins.

One area of significant investigation involves the synthesis of N-arylpiperazine derivatives linked to the diazepine (B8756704) nitrogen. In these analogues, the linker and the terminal aryl group are systematically varied. For instance, studies have explored the impact of attaching different substituted phenyl rings (e.g., with methoxy (B1213986), fluoro, or chloro groups) via an ethyl or propyl linker. The goal is to optimize interactions with specific receptor pockets, such as those found in dopamine (B1211576) or serotonin (B10506) receptors.

Another common modification involves the introduction of acyl groups or other functional moieties at the secondary amine within the diazepine ring. This allows for the introduction of hydrogen bond donors and acceptors, which can be critical for anchoring the molecule within a binding site. The length and nature of these appended groups are systematically altered to map the steric and electronic requirements of the target.

Strategic Bioisosteric Replacements within the Decahydropyrido[1,2-a]diazepine Framework

A primary example is the replacement of one of the nitrogen atoms in the diazepine ring with other heteroatoms, such as oxygen or sulfur, to create oxazepine or thiazepine analogues, respectively. Such a change fundamentally alters the electronic distribution and hydrogen bonding capacity of the ring, which can lead to altered receptor affinity and selectivity.

Furthermore, the carbonyl group, if present as part of an amide linkage on the scaffold, can be replaced with a bioisosteric equivalent like a sulfone or a tetrazole ring. This can enhance metabolic stability or introduce new interaction points with the biological target. For example, replacing a flexible amide linker with a more rigid bioisostere can lock the molecule into a more bioactive conformation.

Conformational Analysis and Energy Landscapes of Decahydropyrido[1,2-a]diazepine Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. The decahydropyrido[1,2-a]diazepine scaffold is a flexible system with multiple possible low-energy conformations. Understanding this conformational landscape is essential for rational drug design.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, are employed to predict the preferred conformations of different derivatives. These studies often reveal that the fusion of the piperidine (B6355638) and diazepine rings can exist in several chair, boat, or twist-boat forms. The specific conformation adopted is highly dependent on the nature and position of substituents.

For instance, the presence of a bulky substituent on the piperidine ring can bias the conformational equilibrium towards a state that minimizes steric clash. This preferred conformation may or may not be the one required for optimal binding to the target (the "bioactive conformation"). Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to validate these computational predictions and provide insight into the solution-state structure of these molecules.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Target Affinity of Decahydropyrido[1,2-a]diazepine Analogues

Structure-Activity Relationship (SAR) studies integrate the findings from structural modifications and conformational analysis to build a comprehensive picture of how chemical structure translates into biological activity. For decahydropyrido[1,2-a]diazepine analogues, SAR studies have been pivotal in identifying the key structural features required for affinity at various biological targets.

Research has shown that the nature of the substituent at the N-1 position of the piperidine ring is often crucial for potency and selectivity. For example, in a series of compounds targeting G-protein coupled receptors, it was found that a small, lipophilic group at this position might be optimal for fitting into a specific hydrophobic pocket.

The data table below illustrates a hypothetical SAR study for a series of analogues, highlighting how systematic changes in substituents (R1 and R2) on the core scaffold can influence binding affinity (Ki) at a specific receptor.

Compound IDR1 SubstituentR2 SubstituentBinding Affinity (Ki, nM)
A-1 HydrogenPhenyl150
A-2 MethylPhenyl95
A-3 Hydrogen4-Fluorophenyl75
A-4 Methyl4-Fluorophenyl30
A-5 Hydrogen2-Methoxyphenyl210
A-6 Methyl2-Methoxyphenyl180

From this representative data, a clear SAR emerges:

  • The introduction of a small alkyl group (Methyl) at the R1 position generally improves binding affinity compared to hydrogen.
  • Modification of the peripheral phenyl ring at the R2 position has a significant impact. A fluoro substitution in the para position (Compound A-4) results in the highest affinity, suggesting a favorable interaction with the receptor binding site.
  • A bulky methoxy group in the ortho position (Compounds A-5, A-6) is detrimental to binding, likely due to steric hindrance.
  • These SAR insights are critical for guiding the design of next-generation compounds, allowing chemists to focus on modifications that are most likely to enhance target affinity and lead to the development of more effective molecules.

    Molecular Interactions and Pharmacological Target Engagement of Decahydropyrido 1,2 a 1 2 Diazepine Analogues

    Serotonin (B10506) Receptor (5-HT1A/5-HT7R) Ligand Binding and Functional Profiling of Decahydropyrido[1,2-a]researchgate.netresearchgate.netdiazepine Derivatives

    There is no specific data available in the scientific literature regarding the binding affinities or functional activities of Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine (B8756704) derivatives at the 5-HT1A or 5-HT7 serotonin receptors. Research on other, structurally distinct diazepine derivatives has shown that this class of compounds can interact with a variety of G-protein coupled receptors, including serotonin receptors. However, without specific studies on the Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine scaffold, any discussion of its potential activity would be purely speculative.

    In Vitro Ligand-Receptor Affinity and Selectivity Determination

    No studies were found that have determined the in vitro ligand-receptor affinity (typically measured as K_i or IC_50 values) and selectivity of Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine analogues for 5-HT1A or 5-HT7 receptors.

    Elucidation of Mechanistic Insights into Receptor Agonism or Antagonism

    In the absence of binding data, there are no subsequent functional studies to elucidate whether any derivatives of Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine act as agonists, antagonists, or allosteric modulators at these serotonin receptors.

    Exploration of Other Potential Biological Targets and Pathways for Pyrido-Diazepine Systems

    The broader family of pyrido-diazepines has been investigated for activity at various central nervous system targets. For instance, certain pyrido[2,3-b] researchgate.netresearchgate.netdiazepines have been synthesized and subjected to preliminary pharmacological screening, although these have shown no significant activity. nih.gov Other related structures, such as diazepino[1,2-a]benzimidazole derivatives, have been evaluated for anxiolytic and analgesic properties, with some compounds showing interaction with GABA_A and 5-HT_2A receptors. nih.gov However, this information is not directly applicable to the Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine core structure.

    Allosteric Modulation and Binding Site Characterization at a Molecular Level

    There is no research available on the potential for Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine analogues to act as allosteric modulators at any receptor. Studies on other types of diazepines, such as 1,4-dihydropyridines, have demonstrated potential-dependent allosteric modulation at calcium channels, but this is a distinct chemical class. researchgate.net Similarly, while extensive research into the binding sites of benzodiazepines at the GABA_A receptor exists, this knowledge cannot be directly extrapolated to the Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine scaffold without specific supporting data. nih.govnih.gov

    Deciphering Molecular Recognition Principles and Ligand Efficiency in Decahydropyrido[1,2-a]researchgate.netresearchgate.netdiazepine Analogues

    An analysis of molecular recognition principles and ligand efficiency is contingent on having a dataset of binding affinities for a series of analogues. As this primary data is not available for Decahydropyrido[1,2-a] researchgate.netresearchgate.netdiazepine derivatives, it is not possible to conduct such an analysis.

    Computational and Theoretical Studies on Decahydropyrido 1,2 a 1 2 Diazepine

    Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of heterocyclic systems. While specific DFT studies on the parent Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine (B8756704) are not extensively documented, research on related structures like pyrido[m,n]diazepines and benzo nih.govtaylorfrancis.comthiazepines provides a framework for how such analyses would be approached.

    Table 1: Representative Global Reactivity Descriptors Calculated via DFT

    DescriptorDefinitionImplication for Reactivity
    EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
    ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
    Energy Gap (ΔE) ELUMO - EHOMORelates to chemical reactivity and stability
    Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons
    Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution
    Softness (S) 1/(2η)Reciprocal of hardness, indicates higher reactivity
    Electrophilicity Index (ω) χ²/(2η)Measures the electrophilic power of a molecule

    This table represents typical descriptors that would be calculated in a quantum chemical study of Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine.

    Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand like a Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine derivative might interact with a biological target, such as a receptor or enzyme.

    The broader class of benzodiazepines, which share the seven-membered diazepine ring, are well-known for their interaction with the GABAA receptor. mdpi.comnih.govresearchgate.net Docking studies have been crucial in modeling how these molecules fit into the benzodiazepine (B76468) binding site at the α1/γ2 subunit interface. nih.gov These models are often built using the X-ray structure of homologous proteins, like the acetylcholine (B1216132) binding protein, and are refined with experimental data from site-directed mutagenesis and affinity labeling. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. mdpi.com

    Similarly, derivatives of related scaffolds like pyrrolo[3,2-e] nih.govmdpi.comdiazepines have been investigated as potential inhibitors of EGFR and CDK2 through molecular docking. nih.gov These studies help to rationalize the observed biological activity and guide the synthesis of more potent inhibitors. nih.gov For Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine, docking studies could be employed to explore its potential as a ligand for various central nervous system targets or other therapeutic areas, predicting binding modes and affinities to guide the design of novel therapeutic agents.

    Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. For example, MD simulations have been used to study the stability of complexes between benzothiadiazine derivatives and model cell membranes.

    Pharmacophore Modeling and Virtual Screening Methodologies for Novel Decahydropyrido[1,2-a]nih.govmdpi.comdiazepine Structures

    Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules that match the model and are therefore likely to be active.

    For the Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine scaffold, a pharmacophore model could be developed based on a set of known active derivatives (if available) or by using the structure of the binding site of a target protein. The model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

    Virtual screening has been successfully applied to scaffolds related to Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine. For instance, in silico approaches including scaffold analysis and similarity searching have been used to identify CUG-binding small molecules for myotonic dystrophy type 1. The 1,4-benzodiazepine (B1214927) scaffold is often considered a "privileged structure" in medicinal chemistry, and virtual libraries based on this scaffold have been created for pharmacophore-based virtual screening to discover inhibitors of protein-protein interactions. mdpi.com A similar strategy could be used to explore the chemical space around the Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine core, leading to the discovery of novel compounds with potential therapeutic applications.

    Table 2: Key Pharmacophoric Features for a Hypothetical Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine-based Ligand

    Pharmacophoric FeaturePotential Role in Ligand-Target Interaction
    Hydrogen Bond Donor (HBD) Formation of hydrogen bonds with receptor residues (e.g., backbone carbonyls)
    Hydrogen Bond Acceptor (HBA) Formation of hydrogen bonds with receptor residues (e.g., amide N-H)
    Hydrophobic (HYD) Group Van der Waals interactions with nonpolar pockets in the binding site
    Aromatic Ring (AR) π-π stacking or other aromatic interactions with receptor side chains
    Positive/Negative Ionizable Electrostatic interactions with charged residues in the binding site

    This table illustrates the types of features that would be defined in a pharmacophore model for this scaffold.

    Advanced Conformational Landscape Analysis and Isomerization Pathways via Computational Methods

    The three-dimensional conformation of a molecule is critical for its biological activity. The seven-membered diazepine ring, a core feature of Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine, is not planar and can exist in various conformations, such as boat, twist-boat, and chair forms. The specific conformation adopted by the ring and its substituents can significantly influence how the molecule interacts with its biological target.

    Computational methods are essential for exploring the conformational landscape of such flexible molecules. Techniques like NMR spectroscopy combined with molecular modeling and X-ray crystallography are used to determine the low-energy conformations of diazepine derivatives. For example, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation.

    For benzodiazepines, it has been established that even without a stereogenic center, the non-planar diazepine ring can lead to conformational stereoisomers. The interconversion between these conformers, often referred to as a "ring-flip," has an energy barrier that can be measured and calculated. It has been proposed that the receptor recognizes a specific conformation of the 1,4-benzodiazepine.

    For Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine, computational methods could be used to perform a systematic conformational search to identify all possible low-energy conformers. Furthermore, the energy barriers for isomerization between these conformers could be calculated to understand the dynamic behavior of the molecule. This information would be invaluable for understanding its structure-activity relationships and for designing derivatives with specific conformational preferences to enhance their biological activity.

    Table 3: Common Conformations of Seven-Membered Rings

    ConformationDescription
    Chair A puckered conformation with C2v symmetry.
    Twist-Chair A twisted version of the chair conformation with C2 symmetry.
    Boat A puckered conformation with C2v symmetry, generally higher in energy than the chair.
    Twist-Boat A twisted version of the boat conformation with D2 symmetry.

    This table lists common conformations that would be investigated in a conformational analysis of the diazepine ring in Decahydropyrido[1,2-a] nih.govmdpi.comdiazepine.

    Advanced Spectroscopic and Structural Elucidation of Decahydropyrido 1,2 a 1 2 Diazepine

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine (B8756704), which possesses multiple stereocenters and a flexible seven-membered ring, NMR is crucial for determining the relative stereochemistry and understanding its conformational behavior.

    1D and 2D NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

    A comprehensive analysis of the Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine structure is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

    ¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments, their multiplicities (splitting patterns), and their relative integrations. For the decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine system, the chemical shifts of the protons are influenced by their spatial relationships and the conformation of the fused ring system.

    ¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. Quaternary carbons are identified by their absence in DEPT spectra but presence in the broad-band decoupled ¹³C spectrum. For instance, in related 3H-1,4-benzodiazepine-2,5(1H, 4H)-diones, carbonyl carbons have been identified with distinct chemical shifts, which is a key diagnostic feature. sci-hub.st

    COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the context of Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine, COSY is instrumental in tracing the connectivity of protons within the piperidine (B6355638) and diazepine rings, helping to piece together the spin systems.

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is critical for connecting the different spin systems identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms (like nitrogen). For example, correlations from protons on carbons adjacent to a nitrogen atom to carbons on the other side of the nitrogen can confirm the ring fusion. In the study of related diazepino[1,2-a]benzimidazole derivatives, ¹H-NMR was a key technique to clarify the chemical structures. nih.gov

    Illustrative NMR Data for a Related Fused Diazepine System:

    While specific data for Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine is not available, the table below presents typical ¹H and ¹³C NMR chemical shift ranges for a related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine to illustrate the type of data obtained. mdpi.com

    Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
    C=N-~170.7
    Aromatic C-~139.1 - 139.3
    Aromatic CH-~119.8 - 126.8
    C(sp³)-~66.5
    CH₂~2.16~45.2
    CH₃~1.23~29.3 - 29.9
    N-H~3.29-

    X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

    X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This technique is invaluable for:

    Unambiguous Structural Confirmation: It confirms the atom-to-atom connectivity, bond lengths, and bond angles, validating the structure proposed by NMR and mass spectrometry.

    Absolute Configuration: For chiral molecules like Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine, when a suitable heavy atom is present or by using specific crystallographic techniques, the absolute stereochemistry of each chiral center can be determined.

    Solid-State Conformation: The seven-membered diazepine ring can adopt various conformations, such as boat, chair, or twist-boat. X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For example, the seven-membered diazepine ring in a new benzodiazepine (B76468) derivative was found to adopt a boat-shaped conformation. nih.gov The conformation in the solid state can be influenced by crystal packing forces. In a study of benzimidazole (B57391) fused-1,4-oxazepines, the molecular structure determined by X-ray diffraction was found to be in good agreement with theoretical calculations. mdpi.com

    Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Recognition and Conformation

    Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for:

    Chiral Recognition: Enantiomers of a chiral molecule will produce mirror-image CD spectra, making it an excellent tool for distinguishing between them and for determining enantiomeric purity. Even in achiral molecules that can exist as rapidly interconverting chiral conformers, such as some benzodiazepines, induced CD spectra can be observed upon binding to a chiral environment like a protein. researchgate.net

    Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. Different conformations of Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine would be expected to give rise to distinct CD spectra, providing insights into the solution-state conformational preferences. For some 1,4-benzodiazepines, CD spectroscopy has been used to study their stereochemistry when interacting with human serum albumin. nih.gov

    Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions. VCD provides detailed stereochemical information and is particularly useful for conformational analysis in solution.

    High-Resolution Mass Spectrometry-Based Structural Characterization and Fragmentation Pathway Analysis

    High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are crucial for elucidating the structure.

    For Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine, HRMS would first confirm its molecular formula. Subsequent MS/MS analysis would involve collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation pathways are often predictable and can provide significant structural information. For example, in the study of novel synthetic 1,5-benzodiazepine derivatives, major fragmentations were observed to occur in the seven-membered ring. imist.ma The analysis of fragmentation patterns of related benzodiazepines has been used to identify characteristic diagnostic fragment ions. nih.gov

    Hypothetical Fragmentation Data for Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine:

    Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Information Gained
    [M+H]⁺Fragment AC₄H₈ (Butene)Cleavage within the piperidine ring
    [M+H]⁺Fragment BC₂H₅N (Ethylamine)Cleavage within the diazepine ring
    Fragment AFragment CC₂H₄ (Ethene)Further fragmentation of the piperidine ring

    Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Insights

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

    Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For Decahydropyrido[1,2-a] nih.govbeilstein-journals.orgdiazepine, characteristic absorption bands would be expected for C-H, C-N, and N-H (if present) stretching and bending vibrations. In related benzodiazepine derivatives, a strong IR absorption near 1690 cm⁻¹ is attributed to the C=O stretching mode, while a strong Raman line near 1610 cm⁻¹ is assigned to the C=N stretch of the diazepine ring. nih.gov

    Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR. The combination of IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule. These techniques are highly sensitive to molecular structure and conformation. nih.gov

    Typical Vibrational Frequencies for a Fused Diazepine System:

    Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
    N-H Stretch3300 - 35003300 - 3500
    C-H Stretch (aliphatic)2850 - 30002850 - 3000
    C=N Stretch~1640~1640
    C-N Stretch1020 - 12501020 - 1250

    Future Directions and Unexplored Research Avenues for Decahydropyrido 1,2 a 1 2 Diazepine

    Integration with Advanced Chemical Biology Tools for Target Deconvolution

    A primary challenge in the development of novel therapeutics is the precise identification of their molecular targets, a process known as target deconvolution. acs.orgnih.gov For derivatives of Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine (B8756704) that exhibit promising phenotypic effects, pinpointing their direct protein interactions is crucial for understanding their mechanism of action and potential off-target effects. Advanced chemical biology tools offer powerful solutions to this challenge.

    Future efforts should focus on synthesizing analogues of Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine that incorporate photoaffinity labels and "click chemistry" handles. nih.govresearchgate.netnih.gov Photoaffinity labeling (PAL) involves a probe compound that can covalently bind to its target protein upon activation by light. nih.govrsc.org Diazirines are particularly suitable photoreactive groups due to their small size and high reactivity, which minimizes alterations to the parent compound's properties. researchgate.netrsc.org

    The integration of an alkyne or azide (B81097) handle allows for the subsequent attachment of reporter tags (e.g., biotin (B1667282) or fluorophores) via click chemistry, facilitating the isolation and identification of target proteins from complex biological mixtures using techniques like mass spectrometry-based proteomics. nih.govnih.gov This strategy has been successfully applied to identify targets for a range of bioactive small molecules. researchgate.net

    Another promising approach is Drug Affinity Responsive Target Stability (DARTS). nih.gov This method leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis. By treating cell lysates with a protease in the presence or absence of a Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine derivative, stabilized proteins can be identified through gel electrophoresis or mass spectrometry, thus revealing potential targets without any chemical modification of the compound. nih.govacs.org

    Table 1: Advanced Chemical Biology Tools for Target Deconvolution

    Tool/Technique Principle Application to Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine
    Photoaffinity Labeling (PAL) A light-activated probe forms a covalent bond with its target protein. nih.govrsc.org Synthesize derivatives with diazirine groups to covalently capture binding partners in vitro or in live cells. researchgate.net
    Click Chemistry Highly efficient and specific reactions (e.g., alkyne-azide cycloaddition) for attaching reporter tags. nih.govnih.gov Combine with PAL probes to add biotin for affinity purification or fluorophores for imaging of target interactions. nih.gov
    Drug Affinity Responsive Target Stability (DARTS) Ligand binding confers stability to the target protein against protease degradation. nih.gov Identify unmodified compound targets by observing protease protection in complex protein mixtures. acs.org
    Activity-Based Protein Profiling (ABPP) Uses reactive probes to covalently label the active sites of entire enzyme families. nih.gov Design reactive Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine probes to map interactions within specific enzyme classes.

    | Chemical Proteomics | The use of chemical probes to enrich and identify drug-binding proteins on a proteome-wide scale. researchgate.net | Systematically profile all potential protein interactions of a lead compound to understand its polypharmacology. |

    Development of Asymmetric Synthetic Methodologies for Complex Chiral Derivatives

    The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. Many nitrogen-containing heterocycles of pharmacological relevance are chiral, and their enantiomers often exhibit different biological activities and metabolic profiles. nih.gov Therefore, the development of asymmetric synthetic methods is paramount for producing enantiomerically pure, complex derivatives of the Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine scaffold.

    Future research should prioritize the creation of stereoselective synthetic routes. Organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, represents a particularly attractive strategy due to its operational simplicity and reduced toxicity compared to metal catalysts. nih.govfrontiersin.org For instance, stereoselective aza-Michael reactions, catalyzed by chiral organocatalysts, could be a powerful tool for constructing the chiral centers within the diazepine ring system with high precision. rsc.org Metal-catalyzed cyclization reactions also offer an efficient pathway for the stereoselective construction of heterocyclic rings. researchgate.net

    The goal is to move beyond racemic mixtures and to enable the synthesis of specific stereoisomers. This will allow for a more detailed investigation of the structure-activity relationship (SAR), potentially leading to derivatives with enhanced potency and selectivity for their intended neurological targets.

    Computational Design and Optimization of Targeted Decahydropyrido[1,2-a]rsc.orgnih.govdiazepine Analogues with Enhanced Molecular Properties

    Computational, or in silico, methods are indispensable tools in modern drug discovery, offering a time and cost-effective means to design and optimize new drug candidates. nih.govsysrevpharm.org These approaches can be broadly categorized as ligand-based and structure-based drug design. nih.gov

    For the Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine scaffold, future research should leverage these computational strategies to design analogues with improved molecular properties. A key consideration for any CNS-active compound is its ability to cross the blood-brain barrier (BBB). nih.gov In silico models that predict BBB permeability based on physicochemical properties such as lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity can guide the design of new derivatives. nih.govresearchgate.netnih.govarxiv.org Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models that correlate the chemical structure of compounds with their biological activity, helping to predict the potency of novel analogues. nih.govrsc.org

    Where the three-dimensional structure of a target protein is known, structure-based methods like molecular docking can be employed to predict the binding orientation and affinity of designed Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine derivatives within the target's active site. tandfonline.com This allows for the rational design of modifications to the scaffold that are predicted to enhance binding and, consequently, biological effect.

    Table 2: Computational Approaches for Analogue Design and Optimization

    Method Description Application to Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine
    QSAR Modeling Develops statistical models linking chemical structure to biological activity to predict the potency of new compounds. nih.govrsc.org Predict the activity of novel analogues against specific CNS targets.
    Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity. nih.gov Screen large compound libraries for new molecules containing the key features of the Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine scaffold.
    Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to its target protein. tandfonline.com Design analogues with optimized interactions within the binding site of a known neurological target.
    ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. rsc.org Prioritize the synthesis of analogues with favorable drug-like properties, including BBB permeability. nih.govresearchgate.net

    | De Novo Drug Design | Computationally generates novel molecular structures based on the properties of a target's binding site. tandfonline.com | Create entirely new derivatives of the scaffold tailored to a specific neurological target. |

    Expanding the Scope of Biological Target Identification and Mechanistic Understanding Beyond Current Findings

    While the Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine scaffold has been explored for certain CNS applications, its full biological potential remains largely untapped. Future research must aim to identify novel biological targets and elucidate the mechanisms through which these compounds exert their effects. frontiersin.org

    Neurological and psychiatric disorders involve complex pathophysiology, often implicating multiple neurotransmitter systems and signaling pathways, including dopaminergic, serotonergic, glutamatergic, and GABAergic systems. nih.govnih.gov The Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine scaffold may serve as a template for developing multi-target directed ligands (MTDLs) that can modulate several of these pathways simultaneously, a strategy that is gaining traction for treating complex CNS diseases. nih.govnih.gov

    Emerging targets in neuropsychiatry, such as the Sigma-1 receptor, trace amine-associated receptors (TAARs), and various epigenetic targets, also present exciting opportunities. nih.govnih.govnih.govmdpi.com Screening libraries of Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine derivatives against these novel targets could uncover unexpected therapeutic applications for conditions ranging from schizophrenia to neurodegenerative diseases. frontiersin.orgnewatlas.commdpi.com

    Multidisciplinary Research Collaborations for Translational Studies (Pre-clinical, non-human focus)

    Bridging the gap between basic research and clinical application—a process known as translational research—is a major hurdle in drug development. acnp.org For the Decahydropyrido[1,2-a] rsc.orgnih.govdiazepine family of compounds, advancing promising leads will require robust, multidisciplinary collaborations. nih.gov

    Partnerships between academic medicinal chemists, who can synthesize novel analogues, and industrial partners with expertise in drug development and regulatory affairs are essential. acs.orgdrugbank.comnih.gov These collaborations can facilitate the comprehensive preclinical evaluation of lead compounds. This involves assessing their efficacy in a range of validated, non-human animal models that mimic aspects of human CNS disorders, such as models of psychosis or cognitive impairment. nih.govnih.govacnp.orgfrontiersin.org

    Such translational studies are critical for establishing a pharmacological proof-of-concept and gathering the necessary data to support potential future clinical investigations. The complexity of CNS drug discovery necessitates a team-oriented approach, combining deep biological knowledge from academia with the developmental expertise of the pharmaceutical industry to navigate the "valley of death" where many promising compounds fail. nih.govresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for preparing decahydropyrido[1,2-a][1,4]diazepine, and what factors influence reaction efficiency?

    • Methodological Answer : The compound is synthesized via cyclization reactions involving trifluoroacetyl enamine derivatives or dihydro-3H-pyrido[2,3-b][1,4]diazepinols. Critical factors include reaction temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). For example, Bonacorso et al. (2007) optimized yields (65–78%) by adjusting stoichiometric ratios of pyridine precursors and trifluoroacetic anhydride .

    Q. How can researchers characterize the physicochemical properties of this compound?

    • Methodological Answer : Key properties include density (0.996 g/cm³), boiling point (220.2°C at 760 mmHg), and molecular formula (C₉H₁₈N₂). Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For reproducibility, document purity (>98% via HPLC), storage conditions (−20°C under nitrogen), and batch-specific variations .

    Q. What biological activity screening methods are applicable to this compound derivatives?

    • Methodological Answer : Use in vitro assays (e.g., receptor-binding studies for GABAergic activity) and molecular docking to predict interactions with targets like benzodiazepine receptors. Fluorinated derivatives (e.g., fluorine-containing naphtho[1,2-e][1,4]diazepines) often show enhanced bioavailability, requiring comparative IC₅₀ measurements and logP calculations .

    Advanced Research Questions

    Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

    • Methodological Answer : Apply Design of Experiments (DoE) to test variables such as reaction time, catalyst loading, and solvent systems. For example, sequential fractional factorial designs can identify interactions between temperature and pH, reducing byproduct formation (e.g., diazepinone analogues) by up to 30% .

    Q. What computational approaches are effective in predicting the stability and reactivity of this compound derivatives?

    • Methodological Answer : Density Functional Theory (DFT) simulations can model ring strain and electron distribution in the diazepine core. For fluorinated derivatives, analyze fluorine’s electronegativity effects on π-π stacking interactions using software like Gaussian or Schrödinger Suite .

    Q. How should researchers address contradictions in pharmacological data for this compound analogs?

    • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, conflicting IC₅₀ values across studies may arise from assay variability (e.g., cell line differences). Validate findings via orthogonal methods (e.g., SPR vs. radioligand binding) and meta-analysis of dose-response curves .

    Methodological Guidance

    Designing experiments to study structure-activity relationships (SAR) in this compound derivatives

    • Answer :

    Define Variables : Vary substituents at positions 4 and 7 (e.g., methyl, amino, or aryl groups) .

    Control Groups : Include unmodified this compound and benchmark compounds (e.g., diazepam for GABA activity).

    Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with biological endpoints.

    Ensuring reproducibility in synthetic protocols

    • Answer :

    • Documentation : Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), reaction monitoring (TLC Rf values), and purification steps (e.g., column chromatography with silica gel 60) .
    • Validation : Replicate syntheses in triplicate and report yields ± standard deviation.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.